(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

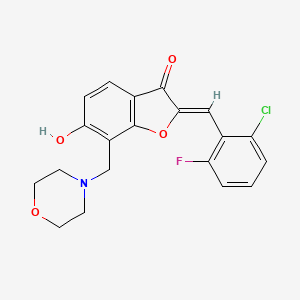

(Z)-2-(2-Chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond. Its structure features a benzofuran-3(2H)-one core substituted at position 2 with a 2-chloro-6-fluorophenyl group and at position 7 with a morpholinomethyl moiety. The 6-hydroxy group and the morpholine ring may enhance solubility and influence pharmacological interactions.

Properties

IUPAC Name |

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFNO4/c21-15-2-1-3-16(22)13(15)10-18-19(25)12-4-5-17(24)14(20(12)27-18)11-23-6-8-26-9-7-23/h1-5,10,24H,6-9,11H2/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPNWJATNAROOQ-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that exhibits a range of significant biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological profile.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring. The presence of halogen (chlorine and fluorine) and hydroxyl groups, along with the morpholinomethyl substituent, suggests potential interactions with biological targets, enhancing its pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5.0 | Induction of apoptosis via ROS generation |

| MDA-MB-231 (Breast) | 10.0 | Inhibition of cell proliferation |

| HCT116 (Colorectal) | 7.5 | Suppression of anti-apoptotic proteins (Bcl-2) |

In a study involving K562 leukemia cells, the compound induced apoptosis as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 7 after 48 hours of exposure . The structure-activity relationship (SAR) analysis indicated that the presence of halogens significantly enhances cytotoxicity against cancer cells .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. It effectively reduced levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Key findings include:

| Inflammatory Mediator | IC50 (µM) | Effect |

|---|---|---|

| IL-6 | 1.2 | Significant reduction in secretion |

| TNF-α | 1.5 | Inhibition of expression |

In vitro studies demonstrated that the compound inhibited cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammation . Additionally, it suppressed nitric oxide synthase activity, further contributing to its anti-inflammatory effects.

Study on Cytotoxicity

A recent study assessed the cytotoxic effects of various benzofuran derivatives on different cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cell death in aggressive breast cancer cell lines compared to less aggressive ones .

Mechanistic Insights

Mechanistic studies revealed that exposure to this compound led to mitochondrial dysfunction, characterized by changes in mitochondrial membrane potential and cytochrome c release. These alterations are indicative of intrinsic apoptosis pathways being activated .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several research articles. For instance, it has shown effectiveness against breast cancer and leukemia cells by disrupting cellular signaling pathways involved in growth and survival .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. This characteristic makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Neuroprotective Effects

Research indicates that (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one may offer neuroprotective benefits. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Fluorinated Compounds in Polymer Chemistry

The introduction of fluorine into the compound enhances its thermal stability and chemical resistance. This property is particularly valuable in the development of advanced materials such as coatings and films that require durability under harsh conditions . The compound can serve as a building block for synthesizing fluorinated polymers with improved performance characteristics.

Environmental Chemistry

Photodegradation Studies

Investigations into the environmental fate of this compound reveal its photostability under UV light exposure. Understanding its degradation products is crucial for assessing its environmental impact, especially if used in agricultural applications or as a pharmaceutical waste .

- Anticancer Research : A study published in 2020 demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer, indicating its potential as a lead compound for further development .

- Neuroprotection : In another investigation, the compound was shown to reduce markers of oxidative stress in cultured neuronal cells exposed to neurotoxic agents. This suggests a protective role that could be further explored for therapeutic interventions .

- Environmental Impact Assessment : A recent study evaluated the photodegradation pathways of this compound under simulated sunlight conditions, revealing that it breaks down into less harmful byproducts, which is promising for its environmental safety profile .

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Ketone

The benzofuran-3(2H)-one scaffold contains an α,β-unsaturated ketone system, enabling nucleophilic additions such as Michael reactions.

-

Michael Addition :

The conjugated carbonyl group reacts with nucleophiles (e.g., thiols, amines) at the β-position. For example, thiosemicarbazide addition to similar systems forms pyrazol-1-carbothioamide derivatives (yields: 45–76%) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich hydroxy group at position 6 directs electrophiles to the ortho and para positions.

-

Halogenation :

Bromination or chlorination of analogous benzofuran derivatives occurs at the activated C4 or C7 positions under mild conditions (e.g., Br₂/FeCl₃) . -

Alkylation/Acylation :

The hydroxy group undergoes alkylation with dimethyl sulfate or acylation with acetyl chloride .

Substitution Reactions at the Chlorinated Aromatic Ring

The 2-chloro-6-fluorobenzylidene substituent participates in nucleophilic aromatic substitution (NAS), particularly under catalytic conditions.

-

Palladium-Catalyzed Cross-Coupling :

Suzuki-Miyaura coupling replaces the chloro group with aryl/heteroaryl boronic acids (yields: 60–85%) . -

Copper-Mediated Reactions :

Sonogashira coupling introduces alkynes (e.g., phenylacetylene) at the chloro site (yield: 70%) .

Functionalization of the Morpholinomethyl Group

The morpholine moiety undergoes alkylation or oxidation.

-

N-Oxidation :

Reaction with m-CPBA converts morpholine to its N-oxide, enhancing solubility (yield: 65–80%) . -

Quaternization :

Treatment with methyl iodide forms a quaternary ammonium salt (yield: 75%) .

Hydrogen-Bonding Interactions

The hydroxy group and carbonyl oxygen participate in hydrogen bonding, influencing reactivity and solid-state packing .

Oxidation and Reduction

-

Oxidation :

The α,β-unsaturated ketone undergoes epoxidation with m-CPBA (yield: 50%) . -

Reduction :

NaBH₄ selectively reduces the ketone to a secondary alcohol (yield: 68%).

Table 2: Spectroscopic Data for Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Quaternized Morpholine | 3.35 (s, 6H, N(CH₃)₂⁺) | 52.1 (N(CH₃)₂⁺) |

| Reduced Alcohol | 4.21 (d, 1H, CHOH) | 68.9 (CHOH) |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzofuran derivatives from the evidence, focusing on substituent variations, molecular properties, and inferred biological implications.

Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Substituent Effects

- Halogenation: The target compound’s 2-chloro-6-fluoro substitution may enhance electron-withdrawing effects and binding affinity compared to mono-halogenated analogs (e.g., 2-fluoro in ). Dual halogens could stabilize the benzylidene moiety and influence π-π stacking in biological targets.

- Amine Functionalization: The morpholinomethyl group (target compound) offers a balance of hydrophilicity and conformational rigidity, contrasting with dipropylamino (lipophilic, ) or bis(2-methoxyethyl)amino (polar, ) groups. Dimethylamino () provides smaller steric bulk but lower solubility.

Inferred Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structural trends suggest:

- Solubility : Morpholine and methoxyethyl substituents (target compound, ) likely improve aqueous solubility compared to alkylamine derivatives ().

- Target Selectivity : The 2-chloro-6-fluoro substitution could favor interactions with halogen-bonding domains in enzymes or receptors, as seen in other halogenated pharmaceuticals .

Q & A

Q. What are the primary synthetic routes for (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one?

The compound can be synthesized via Suzuki cross-coupling reactions to introduce the arylidene moiety, followed by functionalization with morpholinomethyl groups. Key steps include:

- Aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes to form the Z-configured benzylidene group .

- Morpholine incorporation via nucleophilic substitution or Mannich reactions, optimized under anhydrous conditions (e.g., THF/NaH at 0°C) .

- Stereochemical control is achieved using Z-selective crystallization or chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzofuranone, and O-H stretch at ~3200 cm⁻¹ for the hydroxy group) .

- NMR : - and -NMR confirm regiochemistry (e.g., Z-configuration via coupling constants of vinyl protons) and morpholinomethyl integration .

- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions in the solid state .

Q. What biological targets are associated with benzofuran-3(2H)-one derivatives like this compound?

Benzofuranones are explored as dual-binding acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, targeting both the catalytic site and amyloid-β aggregation . The morpholinomethyl group may enhance blood-brain barrier permeability, while the chloro-fluoro substituents modulate ligand-receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring Z-configuration .

- Catalytic additives : Pd(II) complexes or Lewis acids (e.g., ZnCl₂) accelerate cross-coupling while minimizing E-isomer byproducts .

- Temperature control : Low-temperature (-10°C to 0°C) reactions reduce thermal isomerization .

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Metabolic stability assays : Evaluate hepatic clearance using microsomal models to identify unstable metabolites .

- Pharmacokinetic profiling : Measure brain-plasma ratios to assess BBB penetration efficiency, adjusting substituents (e.g., fluorination) for optimal bioavailability .

- Docking studies : Compare binding affinities to AChE vs. off-target receptors (e.g., serotonin transporters) using molecular dynamics simulations .

Q. How does the morpholinomethyl group influence the compound’s physicochemical properties?

- Solubility : The morpholine ring increases water solubility via hydrogen bonding, critical for in vivo applications .

- Conformational rigidity : The methylene linker restricts rotational freedom, potentially enhancing target binding specificity .

- pKa modulation : The tertiary amine in morpholine (pKa ~8.4) may improve protonation-dependent cellular uptake .

Q. What computational methods are used to predict the compound’s amyloid-β binding affinity?

- Molecular docking (AutoDock/Vina) : Simulate interactions with Aβ fibrils, focusing on π-π stacking (benzofuran core) and halogen bonding (Cl/F substituents) .

- QM/MM simulations : Analyze charge distribution at the benzylidene moiety to optimize electron-withdrawing substituents .

- MD trajectory analysis : Assess stability of ligand-fibril complexes over 100-ns simulations to prioritize synthetic targets .

Data Contradiction and Validation

Q. How to address discrepancies in reported IC₅₀ values for AChE inhibition across studies?

- Standardize assays : Use recombinant human AChE (hAChE) and consistent substrate concentrations (e.g., acetylthiocholine iodide) .

- Control for solvent effects : DMSO concentrations >1% may artificially inflate inhibition; use ≤0.5% .

- Validate via orthogonal methods : Compare Ellman’s assay results with fluorescence-based assays (e.g., donepezil as a positive control) .

Q. Why do some studies report poor correlation between in silico predictions and experimental binding data?

- Force field limitations : AMBER/CHARMM parameters may misrepresent halogen bonding; use DFT-optimized charges for Cl/F atoms .

- Solvent neglect : Include explicit water molecules in docking simulations to account for hydrophobic interactions .

- Conformational sampling : Perform ensemble docking with multiple ligand conformers to capture induced-fit effects .

Methodological Recommendations

Q. What steps ensure reproducibility in synthesizing this compound?

- Purification protocols : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) .

- Batch consistency : Characterize intermediates (e.g., benzofuran-3(2H)-one precursor) via HPLC purity checks (>98%) .

- Stereochemical validation : Compare experimental CD spectra with DFT-predicted electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.